

# CC-115 Hydrochloride In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |  |
|----------------------|----------------------|-----------|--|--|--|--|
| Compound Name:       | CC-115 hydrochloride |           |  |  |  |  |
| Cat. No.:            | B1139457             | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro activities of **CC-115 hydrochloride**, a dual inhibitor of mammalian Target of Rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1] CC-115 has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, supporting its clinical development for treating both hematological and solid tumors.[1][2] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and related experimental workflows.

### **Core Mechanism of Action**

CC-115 is a selective, dual-target inhibitor that concurrently blocks two critical cellular signaling pathways:

- The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[3] CC-115 inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling.
   [4][5]
- The DNA Damage Response (DDR) Pathway: Specifically, CC-115 targets DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, which is essential for repairing DNA double-strand breaks (DSBs).[1][5] By inhibiting DNA-PK, CC-115 compromises the



cell's ability to repair DNA damage, which can lead to apoptosis, particularly in cancer cells that experience high levels of replication stress.[1]

The compound's dual activity is significant because it simultaneously halts proliferative signals and prevents the repair of DNA damage, a combination that can be synthetically lethal in certain genetic contexts, such as in tumors with ataxia-telangiectasia mutated (ATM) deficiencies.[1][6]

### **Data Presentation: Quantitative Analysis**

The inhibitory potency of CC-115 has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for the compound.

Table 1: Kinase Inhibitory Activity of CC-115

| Target Kinase | Assay Type | IC <sub>50</sub> Value     | Selectivity vs. Other PIKKs   | Reference(s) |
|---------------|------------|----------------------------|-------------------------------|--------------|
| DNA-PK        | Cell-free  | 13 nM                      | -                             | [4][7]       |
| mTOR          | Cell-free  | 21 nM                      | -                             | [4][7]       |
| PI3K-alpha    | Cell-free  | 850 nM                     | ~40-fold vs.<br>mTOR/DNA-PK   | [4]          |
| ATM           | Cell-free  | >30 μM                     | >1000-fold vs.<br>mTOR/DNA-PK | [4]          |
| ATR           | Cell-free  | 50% inhibition at<br>30 μM | >1000-fold vs.<br>mTOR/DNA-PK | [4]          |

IC<sub>50</sub>: The half maximal inhibitory concentration. PIKKs: PI3K-related kinases.

### Table 2: Cellular Activity of CC-115 in Cancer Cell Lines



| Cell Line       | Cancer Type                        | Assay Type         | IC₅₀ Value          | Reference(s) |
|-----------------|------------------------------------|--------------------|---------------------|--------------|
| PC-3            | Prostate Cancer                    | Proliferation      | 138 nM              | [4]          |
| CLL Cells       | Chronic<br>Lymphocytic<br>Leukemia | Cell Death         | 0.51 μM (510<br>nM) | [7]          |
| 786-O           | Renal Cell<br>Carcinoma            | Viability (48-72h) | 1-5 μΜ              | [8]          |
| Healthy B Cells | Non-malignant                      | Cell Death         | 0.93 μM (930<br>nM) | [7]          |

# **Signaling Pathway Visualizations**

The following diagrams illustrate the key signaling pathways targeted by CC-115 and the concept of synthetic lethality.





Click to download full resolution via product page

Caption: Dual inhibition mechanism of CC-115 on the mTOR and DNA-PK signaling pathways.





Click to download full resolution via product page

Caption: Synthetic lethality between DNA-PK inhibition by CC-115 and ATM deficiency.

### **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key in vitro experiments based on published studies.

### In Vitro Kinase Assay (for DNA-PK or mTOR)

This protocol is a generalized procedure based on luminescence-based kinase assays like ADP-Glo™, which measure kinase activity by quantifying ADP production.[9]

Objective: To determine the IC<sub>50</sub> of CC-115 against purified DNA-PK or mTOR kinase.

#### Materials:

- Purified recombinant human DNA-PK or mTOR enzyme.
- Kinase-specific substrate (e.g., DNA-PK peptide substrate).[9]
- Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl<sub>2</sub>, 0.1mg/ml BSA, 50μM DTT).[9]



- CC-115 hydrochloride dissolved in DMSO to create a stock solution.
- ATP solution.
- ADP-Glo™ Kinase Assay reagents (Promega) or similar.
- White, opaque 384-well assay plates.

#### Procedure:

- Compound Preparation: Prepare a serial dilution of CC-115 in kinase buffer, starting from a high concentration (e.g., 10 μM) down to picomolar concentrations. Include a DMSO-only vehicle control.
- Kinase Reaction:
  - Add 2.5 μL of the CC-115 dilution or vehicle control to the wells of the 384-well plate.
  - Add 2.5 μL of a solution containing the kinase and its specific substrate in kinase buffer.
  - Initiate the kinase reaction by adding 5  $\mu$ L of ATP solution (final concentration typically near the  $K_m$  for the enzyme).
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
  - Add 5 μL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  - Add 10 μL of Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Read the luminescence on a plate reader.
- Analysis: Convert luminescence values to percent inhibition relative to the vehicle control.
   Plot percent inhibition against the logarithm of CC-115 concentration and fit the data to a four-parameter dose-response curve to calculate the IC<sub>50</sub> value.



### Cellular Proliferation / Cytotoxicity Assay

This protocol describes a colorimetric assay using a WST-8 reagent (as found in CCK-8 kits) to measure cell viability.[8][10]

Objective: To determine the IC<sub>50</sub> of CC-115 for growth inhibition in a cancer cell line.

#### Materials:

- Cancer cell line of interest (e.g., PC-3, 786-O).
- · Complete cell culture medium.
- CC-115 hydrochloride dissolved in DMSO.
- 96-well clear cell culture plates.
- Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent.
- Microplate reader capable of measuring absorbance at 450 nm.

#### Procedure:

- · Cell Seeding:
  - Trypsinize and count the cells.
  - $\circ$  Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu L$  of complete medium.
  - Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of CC-115 in complete medium.
  - Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of CC-115. Include wells with medium and DMSO vehicle as a control, and wells with medium only for background measurement.

### Foundational & Exploratory





- Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO<sub>2</sub>.[8]
- Viability Measurement:
  - Add 10 μL of CCK-8 reagent to each well.
  - Incubate for 1-4 hours at 37°C until a visible color change occurs.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Analysis:
  - Subtract the background absorbance (medium only) from all other readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
  - Plot the percent viability against the log of the drug concentration and determine the IC<sub>50</sub> value.





Click to download full resolution via product page

Caption: A typical experimental workflow for an in vitro cell viability assay.



### **Western Blotting for Pathway Analysis**

This protocol is used to detect changes in the phosphorylation status of key proteins within the mTOR and DNA-PK pathways, confirming target engagement by CC-115 in a cellular context. [1][11]

Objective: To verify that CC-115 inhibits the phosphorylation of DNA-PK and mTOR downstream targets in cancer cells.

#### Materials:

- Cancer cell line of interest.
- · 6-well cell culture plates.
- CC-115 hydrochloride.
- Optional: DNA damaging agent (e.g., γ-radiation or bleomycin) to stimulate the DNA-PK pathway.[7]
- RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-p-DNA-PK (S2056), anti-p-AKT (S473), anti-p-S6 (S240/244), and total protein controls).[11]
- HRP-conjugated secondary antibodies.
- Enhanced Chemiluminescence (ECL) substrate.
- Chemiluminescence imaging system.



### Procedure:

#### Cell Treatment:

- Seed cells in 6-well plates and grow until they reach 70-80% confluency.
- $\circ$  Treat cells with various concentrations of CC-115 (e.g., 0.1, 1, 5  $\mu$ M) or a vehicle control for a specified time (e.g., 2-24 hours).
- For DNA-PK analysis, cells can be exposed to a DNA damaging agent 30 minutes prior to lysis.[11]

#### Protein Extraction:

- Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
- Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
- Collect the supernatant containing the protein.
- Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

### • SDS-PAGE and Transfer:

- $\circ\,$  Denature equal amounts of protein (e.g., 20-30  $\mu g)$  from each sample and load onto an SDS-PAGE gel.
- Run the gel to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.

### • Immunoblotting:

- Block the membrane for 1 hour at room temperature in blocking buffer.
- Incubate the membrane with a specific primary antibody overnight at 4°C.



- Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane again with TBST.
  - Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
- Analysis: Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels and the vehicle control, demonstrating pathway inhibition.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-In-Human Phase I Study Of A Dual mTOR Kinase And DNA-PK Inhibitor (CC-115) In Advanced Malignancy PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dual inhibition of DNA-PKcs and mTOR by CC-115 potently inhibits human renal cell carcinoma cell growth | Aging [aging-us.com]
- 9. promega.com [promega.com]
- 10. dojindo.com [dojindo.com]



- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CC-115 Hydrochloride In Vitro Studies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139457#cc-115-hydrochloride-in-vitro-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com